![molecular formula C6H7ClN4O B2884117 6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride CAS No. 2580222-66-6](/img/structure/B2884117.png)

6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

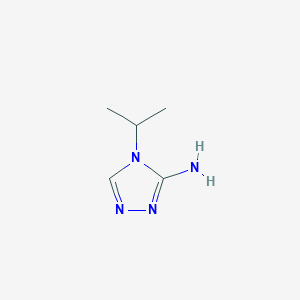

The compound “6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . It’s a part of the triazolopyridine derivatives, which are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . This group includes [1,2,4]triazolo[1,5-a]pyridine, [1,2,4]triazolo[4,3-a]pyridine, [1,2,3]triazolo[1,5-a]pyridine, [1,2,3]triazolo[4,5-b]pyridine, and [1,2,3]triazolo[4,5-c]pyridine isomeric systems .

Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell .Chemical Reactions Analysis

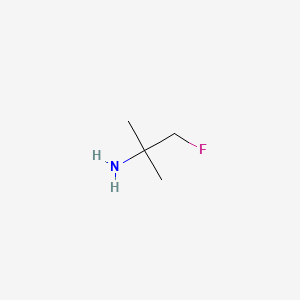

The chemical reactions of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one have been studied, including its FTIR and FT-Raman spectra . The assignment of the observed bands to the respective normal modes was proposed based on PED calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one include a melting point of 230-235 °C . More detailed properties like density, boiling point, and refractive index are not available in the sources .Aplicaciones Científicas De Investigación

Pharmacological Potentials

Triazole compounds, which include “6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride”, have shown versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis of Triazole Derivatives

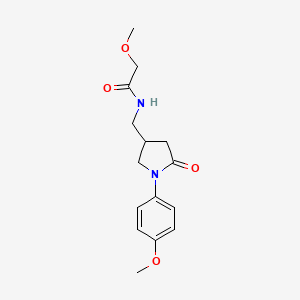

This compound can be used in the synthesis of triazole derivatives. These derivatives have shown antimicrobial, antioxidant, and antiviral potential .

Preparation of Congeners

“6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” was used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .

Microwave-Mediated Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides .

Nitrogen Deletion in Organic Molecules

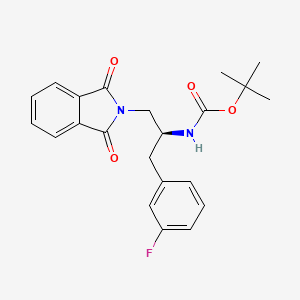

The compound “EN300-27700824” has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion .

Antiviral Activity

Triazolo [4,3- a ]quinoxaline derivatives, which could potentially be synthesized from “6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride”, have shown potential antiviral activity .

Mecanismo De Acción

Mode of Action

It is known that triazolopyridine derivatives, to which this compound belongs, have been recognized for various biochemical, clinical, and pharmaceutical applications . They have been identified as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

Biochemical Pathways

These could potentially include pathways related to fungal growth, insect development, bacterial proliferation, convulsion regulation, oxidative stress, plant growth, and various enzymatic processes .

Result of Action

Given the broad range of activities associated with triazolopyridine derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .

Safety and Hazards

Propiedades

IUPAC Name |

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O.ClH/c7-4-1-2-5-8-9-6(11)10(5)3-4;/h1-3H,7H2,(H,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMNUJJJFQAQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)N2C=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)

![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2884040.png)

![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)

![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)